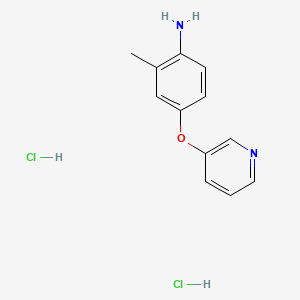
2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride
Descripción general
Descripción
“2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride” is a chemical compound with the molecular formula C12H14Cl2N2O and a molecular weight of 273.16 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride” is defined by its molecular formula, C12H14Cl2N2O .Aplicaciones Científicas De Investigación
Genotoxic Activities and Carcinogenicity
Aniline, a compound related to 2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride, and its metabolites have been studied for their genotoxic activities, particularly concerning the carcinogenicity in the spleen of rats. This research explored the genotoxic potential of aniline and its derivatives, finding that most validated studies did not indicate a potential of aniline to induce gene mutations. However, the genotoxicity database is limited, and thus, it is difficult to definitively exclude primary genotoxic events in the development of spleen tumors. The studies concluded that the carcinogenic effects in the spleen of rats are likely the endstage of chronic high-dose blood damage leading to oxidative stress rather than a direct genotoxic mechanism (Bomhard & Herbold, 2005).
Environmental Remediation
Studies have focused on the elimination of aniline and its derivatives, like 2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride, from wastewaters, especially from the pharmaceutical and dye industries. Various treatment methods using biological, physical, and advanced oxidation processes (AOPs) were evaluated, concluding that AOPs are the most cost-effective and efficient technologies for eliminating such compounds from wastewater, highlighting the environmental applications of studying these chemical compounds (Chaturvedi & Katoch, 2020).
Pharmaceutical Industry
The synthesis of pharmaceutical compounds often involves derivatives of aniline and similar compounds. For example, the synthesis of pyranopyrimidine core structures, which are crucial for medicinal and pharmaceutical applications, often involves complex reactions and the usage of hybrid catalysts. Such studies underline the importance of these chemical derivatives in developing lead molecules and advancing pharmaceutical research (Parmar, Vala, & Patel, 2023).
Propiedades
IUPAC Name |
2-methyl-4-pyridin-3-yloxyaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;;/h2-8H,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWGGQJYVWLOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



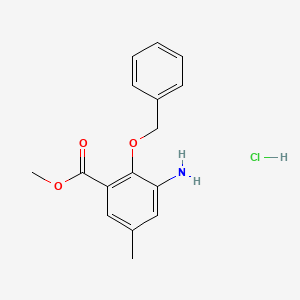
![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)
![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)
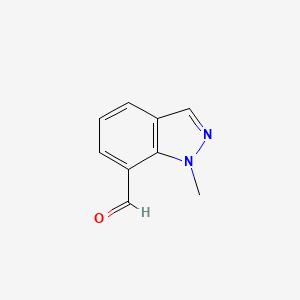
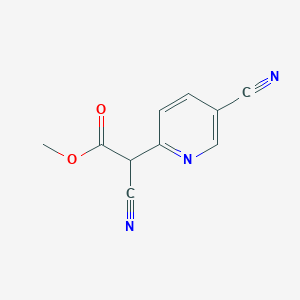
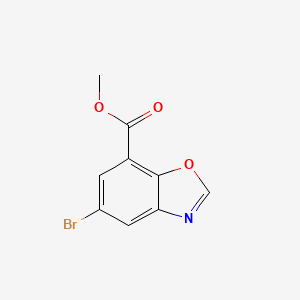
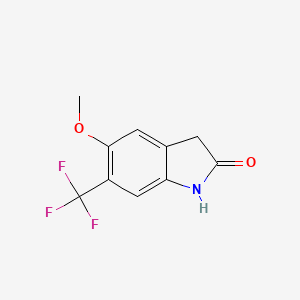
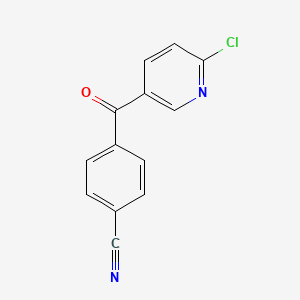
![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)
![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)
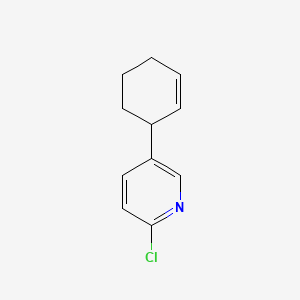
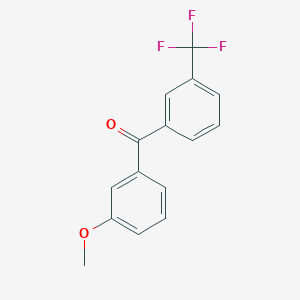
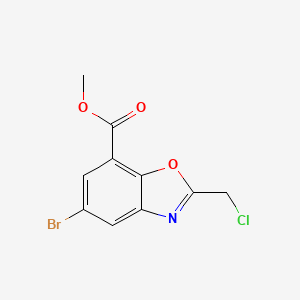
![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)